ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C31H34N4O5S and its molecular weight is 574.7. The purity is usually 95%.
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Biological Activity
The compound ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and other relevant pharmacological effects.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps:
- Preparation of the Isoquinoline Derivative : The initial step often includes the synthesis of the 1H-benzo[de]isoquinoline derivative through condensation reactions involving acenaphthenequinone and appropriate amines or amino acids.
- Formation of the Piperazine Linkage : The introduction of piperazine involves nucleophilic substitution reactions where the piperazine ring is attached to the isoquinoline structure.
- Carboxylate Ester Formation : The final step typically involves esterification to form the ethyl ester at the carboxylic acid position.
The detailed synthetic pathways are critical for understanding how modifications to the structure can influence biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzo[de]isoquinoline exhibit significant antimicrobial properties. A study evaluated various derivatives against a range of microorganisms including Staphylococcus aureus , Escherichia coli , and Candida albicans . The findings showed that certain compounds demonstrated potent antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) as low as 64 mg/L against specific strains .
Compound | MIC (mg/L) | Target Organism |
---|---|---|
Compound 1 | 64 | Bacteroides fragilis |
Compound 2 | 128 | Propionibacterium acnes |
Ethyl derivative | Variable | Various strains |
The antimicrobial activity is thought to be influenced by both the imide structure and the nature of substituents on the aminoalkyl chain. The interaction between these compounds and microbial cell membranes may disrupt cellular functions, leading to cell death .
Other Biological Activities
Beyond antimicrobial properties, some studies suggest potential anti-inflammatory and anticancer activities associated with similar isoquinoline derivatives. These effects are hypothesized to arise from the ability of these compounds to modulate various signaling pathways involved in inflammation and tumorigenesis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of benzo[de]isoquinoline derivatives were tested for their efficacy against resistant strains of bacteria. The results indicated that modifications in the side chains significantly enhanced activity against Staphylococcus aureus , suggesting that structural optimization is crucial for developing effective antimicrobial agents .
Case Study 2: Anti-Cancer Potential
A recent investigation into the anticancer properties of isoquinoline derivatives revealed that certain compounds could induce apoptosis in cancer cell lines. This was attributed to their ability to inhibit key enzymes involved in cell proliferation . Further studies are needed to elucidate the exact mechanisms at play.
Properties
IUPAC Name |
ethyl 2-[[2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O5S/c1-2-40-31(39)27-21-9-3-4-12-24(21)41-28(27)32-25(36)19-34-15-13-33(14-16-34)17-18-35-29(37)22-10-5-7-20-8-6-11-23(26(20)22)30(35)38/h5-8,10-11H,2-4,9,12-19H2,1H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZAGZZEKOHQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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